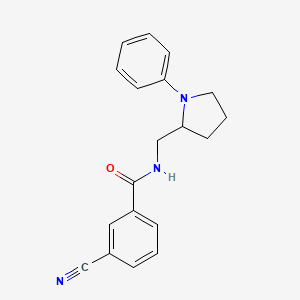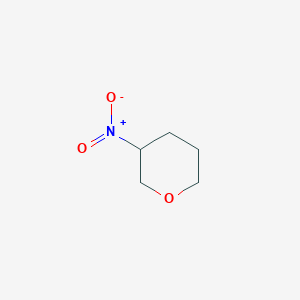![molecular formula C16H18N2O3 B2845036 Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate CAS No. 1797088-25-5](/img/structure/B2845036.png)
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate, also known as CCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. CCPB belongs to the class of N-acyl amino acid derivatives and has a molecular weight of 345.4 g/mol.
Wirkmechanismus
The exact mechanism of action of Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate is not fully understood, but it is believed to act through the modulation of the endocannabinoid system, specifically by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). This leads to an increase in the levels of endocannabinoids such as anandamide, which are known to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate exhibits potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect against oxidative stress and inflammation-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of novel analgesic drugs. However, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, further studies are needed to fully understand its safety profile and potential side effects.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate. One area of interest is its potential as a novel analgesic drug, with further studies needed to determine its efficacy and safety in humans. Another area of interest is its potential as a neuroprotective agent, with studies needed to investigate its effects on various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with tert-butyl chloroformate, followed by the reaction with 1-cyanocyclopropane carboxylic acid and then purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antinociceptive and anti-inflammatory effects in animal models, indicating its potential as a novel analgesic drug. Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate has also been investigated for its potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and inflammation-induced neuronal damage.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-15(2,3)21-14(20)12-6-4-11(5-7-12)13(19)18-16(10-17)8-9-16/h4-7H,8-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXDFNLXCOFQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2844955.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2844957.png)
![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2844961.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2844962.png)
![ethyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2844964.png)


![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2844967.png)



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2844973.png)

